molecular formula C19H14N4O2S B3064239 5-(4-Methoxyphenyl)-13-((prop-2-yn-1-yl)amino)-8-thia-3,5,10-triazatricyclo(7.4.0.0^(2,7))trideca-1(13),2(7),3,9,11-pentaen-6-one CAS No. 902747-98-2

5-(4-Methoxyphenyl)-13-((prop-2-yn-1-yl)amino)-8-thia-3,5,10-triazatricyclo(7.4.0.0^(2,7))trideca-1(13),2(7),3,9,11-pentaen-6-one

Cat. No.: B3064239
CAS No.: 902747-98-2
M. Wt: 362.4 g/mol
InChI Key: WIAAIYJUCDAKFY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID19433355C11s involves a series of chemical reactions starting from readily available precursors. The key steps include the formation of the core structure through a cyclization reaction, followed by functional group modifications to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product.

Industrial Production Methods

For large-scale production, the synthesis of PMID19433355C11s can be optimized using continuous flow chemistry techniques. This method allows for better control over reaction parameters and scalability. The industrial production process also includes purification steps such as recrystallization and chromatography to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

PMID19433355C11s undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of PMID19433355C11s involves its interaction with specific molecular targets in the body. The compound binds to metabotropic glutamate receptor 1 (mGluR1), causing a conformational change that triggers signaling via guanine nucleotide-binding proteins (G proteins). This signaling pathway activates a phosphatidylinositol-calcium second messenger system, which modulates various cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • UNII-3S4N4U44G8
  • GTPL6215
  • BDBM50345949

Uniqueness

PMID19433355C11s stands out due to its high specificity for metabotropic glutamate receptor 1 and its potential therapeutic applications in neuropathic pain. Compared to other similar compounds, it has shown better efficacy and fewer side effects in preclinical studies .

Properties

CAS No.

902747-98-2

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one

InChI

InChI=1S/C19H14N4O2S/c1-3-9-20-14-8-10-21-18-15(14)16-17(26-18)19(24)23(11-22-16)12-4-6-13(25-2)7-5-12/h1,4-8,10-11H,9H2,2H3,(H,20,21)

InChI Key

WIAAIYJUCDAKFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC4=NC=CC(=C34)NCC#C

Origin of Product

United States

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